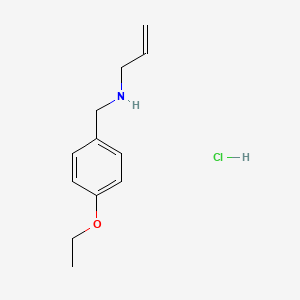
N-(4-Isopropylbenzyl)ethanamine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Characterization
N-(4-Isopropylbenzyl)ethanamine hydrochloride is utilized in the synthesis of various chemical compounds with potential biological activities. For instance, chalcones bearing N-substituted ethanamine tails have been synthesized for their antiamoebic activity. The synthesis involves aldol condensation reaction and has shown efficacy against strains of Entamoeba histolytica, highlighting its potential in treating infections caused by this parasite. The synthesized compounds exhibited better activity compared to the standard drug metronidazole, with specific compounds showing minimal toxicity (Zaidi et al., 2015).
Pharmacological and Toxicological Studies
While direct studies on this compound may be limited, related compounds have been extensively studied for their pharmacological and toxicological effects. For example, derivatives of N-substituted ethanamine have been investigated for their psychoactive properties, including their effects on locomotor activity and potential for abuse. These studies contribute to understanding the broader class of compounds to which this compound belongs, providing insights into their interactions with biological systems and potential risks (Gatch et al., 2017).
Drug Metabolism and Interaction Studies
Investigations into how similar compounds are metabolized in the human body can provide essential information for drug development and safety assessments. For instance, the hepatic cytochrome P450 enzymes involved in the metabolism of specific N-benzyl phenethylamine derivatives have been characterized. This research is crucial for predicting drug-drug interactions and understanding the metabolic pathways that might affect the pharmacokinetics of drugs like this compound (Nielsen et al., 2017).
Molecular Docking and Inhibition Studies
Molecular docking studies are pivotal in drug discovery, enabling the identification of compounds with potential inhibitory effects against specific targets. For example, N-substituted ethanamines have been explored for their binding affinities and inhibitory effects on enzymes or receptors, contributing to the development of new therapeutic agents. Such studies inform the selection and optimization of drug candidates, including those related to this compound, for various medical conditions (Huentelman et al., 2004).
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-13-9-11-5-7-12(8-6-11)10(2)3;/h5-8,10,13H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMXWPNTYVWJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B3077784.png)


amine hydrochloride](/img/structure/B3077828.png)

